3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable pyrrolidine derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) . The reaction mixture is then heated to reflux to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern and the presence of both a pyrrolidine ring and a fluorinated aromatic ring . This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11;/h4-6,14H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZRYYADYPINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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